molecular formula C13H12BrNO2 B2991436 Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate CAS No. 55417-64-6

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate

Cat. No.: B2991436
CAS No.: 55417-64-6
M. Wt: 294.148
InChI Key: ASDNBQXYDPUCHU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate (CAS 55417-64-6) is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 13 H 12 BrNO 2 and a molecular weight of 294.14 g/mol, features both a 4-bromophenyl group and a cyanoacrylate moiety . This specific structure suggests its potential utility as a versatile synthetic intermediate. Researchers can leverage the reactivity of the alkene and nitrile groups for further functionalization, while the bromophenyl group makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex molecular architectures . As a reference standard, it aids in the identification and quantification of related compounds or potential impurities in synthetic pathways . The storage of this reagent is recommended at -20°C for long-term stability (1-2 years) . This product is intended for research purposes as a chemical intermediate or reference standard and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)-2-cyanobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNBQXYDPUCHU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a cyano group to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Phenols or anilines, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and bromophenyl groups allows the compound to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Chain Length Notable Features
Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate C₁₃H₁₂BrNO₂ Cyano, ester, bromophenyl C4 α,β-unsaturation, extended conjugation
Ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate C₁₂H₁₀BrNO₂ Cyano, ester, bromophenyl C3 Shorter chain, higher electrophilicity
tert-Butyl 3-(4-bromophenyl)-2-oxobutanoate C₁₄H₁₇BrO₃ Ketone, tert-butyl ester, bromophenyl C4 Ketone instead of cyano; steric bulk
Ethyl 3-(4-bromophenyl)propanoate C₁₁H₁₃BrO₂ Ester, bromophenyl C3 Saturated chain; no electron-withdrawing groups
  • Functional Groups: The cyano group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks, whereas ketone-containing analogs (e.g., tert-butyl 2-oxobutanoate) exhibit different reactivity patterns, favoring aldol condensations .

Physical and Spectroscopic Properties

  • Solubility: The cyano group and aromatic bromine enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMF) compared to saturated esters like ethyl 3-(4-bromophenyl)propanoate .
  • Spectroscopic Data :
    • FTIR : Expected peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
    • NMR : The β-unsaturated system deshields adjacent protons, with ¹H NMR signals for vinyl protons near δ 6.5–7.5 ppm .

Biological Activity

Ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate, an organic compound belonging to the cyanoester class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H12_{12}BrNO2_2 and is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group. The bromine atom significantly influences its reactivity and biological activity, allowing it to participate in various chemical reactions such as nucleophilic substitution, oxidation, and reduction .

Synthesis

The synthesis typically involves a Knoevenagel condensation between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of sodium ethoxide, followed by the addition of a cyano group. The reaction conditions often include refluxing in ethanol for several hours to achieve complete conversion .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's cyano and bromophenyl groups enhance its ability to bind to these targets, potentially leading to inhibition or modulation of their activity.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer or metabolic disorders.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular functions.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits growth of specific pathogens

Case Study 1: Anticancer Research

A study investigated the effects of this compound on breast cancer cells. Results indicated that treatment led to significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .

Comparison with Similar Compounds

This compound can be compared with similar compounds such as:

CompoundStructural DifferenceBiological Activity
Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoateChlorine instead of bromineSimilar anticancer activity
Ethyl 3-(4-fluorophenyl)-2-cyanobut-2-enoateFluorine instead of bromineReduced bioactivity

The presence of the bromine atom in this compound enhances its binding affinity and biological efficacy compared to other halogenated analogs.

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